molecular formula C10H15NO3 B12831081 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol

1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol

Cat. No.: B12831081
M. Wt: 197.23 g/mol
InChI Key: KKAJRFBMDOSBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol is a chemical compound offered for research and development purposes. This substance features an aryloxypropanolamine scaffold, a structure of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules. The compound's molecular structure incorporates a primary amino group on the aromatic ring and a methoxy group on the propanol side chain, providing distinct chemical handles for further synthetic modification and derivatization. Research Applications and Value This compound serves primarily as a versatile building block in organic synthesis . Researchers utilize its aryloxypropanolamine core, a well-known pharmacophore, for the design and synthesis of novel compounds. Its structure makes it a potential intermediate for exploring new chemical entities, particularly in academic and pharmaceutical research settings. The presence of multiple functional groups allows for targeted chemical transformations, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies. Handling and Usage this compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment. The product is provided based on its chemical specifications, and the ultimate suitability for a specific research application must be determined by the investigator.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

1-(2-aminophenoxy)-3-methoxypropan-2-ol

InChI

InChI=1S/C10H15NO3/c1-13-6-8(12)7-14-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7,11H2,1H3

InChI Key

KKAJRFBMDOSBMW-UHFFFAOYSA-N

Canonical SMILES

COCC(COC1=CC=CC=C1N)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 1 2 Amino Phenoxy 3 Methoxy Propan 2 Ol

Retrosynthetic Analysis and Strategic Approaches to 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol Synthesis

A retrosynthetic analysis of this compound suggests several logical disconnection points to arrive at plausible starting materials. google.com The primary disconnection strategy would involve breaking the ether and amine bonds, which are typically formed in the final steps of the synthesis.

The most logical disconnections are at the C-O bond of the phenoxy ether and the C-N bond of the amine. This leads to three primary synthons: a 2-aminophenol (B121084) unit, a 3-methoxy-1,2-epoxypropane (glycidyl methyl ether) unit, and ammonia (B1221849) or a protected amine equivalent.

Strategic Approach 1: Epoxide Ring-Opening

A common and effective strategy for constructing such molecules involves the nucleophilic ring-opening of an epoxide. pharmaffiliates.com In this approach, 2-aminophenol would be reacted with a suitable three-carbon electrophile. A key intermediate in this strategy is often a glycidyl (B131873) ether.

Forward Synthesis: The synthesis would commence with the protection of the amino group of 2-aminophenol to prevent its interference in subsequent reactions. The protected 2-aminophenol would then be reacted with epichlorohydrin (B41342) in the presence of a base to form the corresponding glycidyl ether. This is a classic Williamson ether synthesis. The resulting epoxide can then be opened by a methoxide (B1231860) source, followed by deprotection of the amino group. Alternatively, the epoxide ring could be opened by ammonia to introduce the amino group, but this would lead to a different isomer. A more likely route involves the reaction of 2-nitrophenol (B165410) with methoxy-substituted epichlorohydrin followed by reduction of the nitro group.

Strategic Approach 2: Assembly from a Propanol (B110389) Backbone

An alternative strategy involves starting with a pre-functionalized propanol backbone, such as 1-chloro-3-methoxy-propan-2-ol. This intermediate could then undergo nucleophilic substitution with 2-aminophenol. However, controlling the regioselectivity of this reaction could be challenging.

Novel Synthetic Routes and Catalytic Systems for this compound

While no specific novel synthetic routes for this compound have been published, advancements in catalysis for related reactions provide a framework for potential innovations.

Stereoselective Synthesis of this compound and its Enantiomers

The propan-2-ol moiety of the target molecule contains a chiral center. A stereoselective synthesis would aim to produce a single enantiomer in high purity. This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological activities.

Chiral Pool Synthesis: One could start from a chiral precursor, such as (R)- or (S)-glycidol, to introduce the desired stereochemistry. Reaction of a chiral glycidyl derivative (e.g., a chiral glycidyl tosylate) with 2-aminophenol would proceed with inversion of configuration at the epoxide carbon, allowing for predictable stereochemical outcomes.

Asymmetric Catalysis: A more modern approach would involve the use of a chiral catalyst to induce enantioselectivity in a reaction of achiral starting materials. For instance, the kinetic resolution of a racemic mixture of a key intermediate, such as the epoxide, could be achieved using chiral catalysts. Another possibility is the asymmetric opening of a meso-epoxide, though this is not directly applicable to this specific target.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on improving the environmental footprint of the process.

Atom Economy: Designing the synthesis to maximize the incorporation of all starting material atoms into the final product. The epoxide ring-opening strategy generally has good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. Phase-transfer catalysis could be employed to facilitate reactions in biphasic systems, simplifying product isolation and catalyst recycling.

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts is a cornerstone of green chemistry. This reduces waste and often leads to milder reaction conditions. For example, the use of solid-supported catalysts could simplify purification and allow for catalyst reuse.

Derivatization Strategies and Analogue Design for Academic Inquiry

The structure of this compound offers several sites for chemical modification to generate a library of analogues for academic research, such as structure-activity relationship (SAR) studies.

Chemical Modification of the Phenoxy Moiety in this compound

The aromatic ring of the phenoxy group is a prime target for modification.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could be performed on the phenoxy ring, likely after protection of the amino and hydroxyl groups.

Modification of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted into other functional groups. For example, reaction with an acyl chloride would yield the corresponding amide.

Propanol Side Chain Functionalization of this compound

The propanol side chain also presents opportunities for derivatization.

Hydroxyl Group Modification: The secondary hydroxyl group can be esterified or etherified. For instance, reaction with an acid chloride or anhydride (B1165640) would produce the corresponding ester.

Amine Group Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones would be a common method to achieve this.

The following table outlines potential derivatization reactions:

Reaction TypeReagent/ConditionsPotential Product
Phenoxy Moiety
Acylation of AmineAcetic anhydride, pyridineN-(2-(3-methoxy-2-hydroxypropoxy)phenyl)acetamide
HalogenationN-Bromosuccinimide (NBS)Bromo-substituted analogue
Propanol Side Chain
Esterification of HydroxylBenzoyl chloride, base1-(2-Aminophenoxy)-3-methoxypropan-2-yl benzoate
N-Alkylation of AmineIsopropyl bromide, base1-(2-Aminophenoxy)-3-methoxy-N-isopropylpropan-2-amine

Amino Group Transformations and Advanced Derivatives of this compound

Despite the lack of specific examples for this compound, the general reactivity of the 2-aminophenoxy moiety suggests several potential avenues for the transformation of its amino group. These transformations are foundational in synthetic organic chemistry for the generation of diverse molecular architectures.

Hypothetically, the primary amino group could undergo a range of reactions, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. These amides are often more stable and can exhibit different biological activities compared to the parent amine.

Alkylation: Introduction of alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. This can be achieved using alkyl halides or via reductive amination.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in many pharmaceutical agents.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents on the aromatic ring.

Formation of Schiff Bases: Condensation with aldehydes or ketones to yield imines, which can serve as versatile intermediates for further synthetic manipulations.

The presence of the hydroxyl and methoxy (B1213986) groups in the propanol side chain could influence the reactivity of the amino group and may require the use of protecting group strategies to achieve selective transformations. However, without experimental data, any discussion of reaction conditions, yields, and the properties of the resulting derivatives remains speculative.

The following table outlines potential, yet currently undocumented, derivatives that could theoretically be synthesized from this compound.

Derivative Class General Structure Potential Synthetic Reagents
AmidesR-C(O)NH-ArAcyl chlorides, Anhydrides
Secondary AminesR-NH-ArAlkyl halides, Aldehydes/Ketones (reductive amination)
SulfonamidesR-S(O)₂NH-ArSulfonyl chlorides
Azo CompoundsR-N=N-ArDiazonium salt intermediate + coupling partner
Imines (Schiff Bases)R₂C=N-ArAldehydes, Ketones

Ar represents the 2-(3-methoxy-2-hydroxypropoxy)phenyl group.

Further research and publication of experimental findings are necessary to fully elucidate the chemical behavior of the amino group in this compound and to explore the potential applications of its derivatives.

Advanced Structural Characterization and Spectroscopic Elucidation of 1 2 Amino Phenoxy 3 Methoxy Propan 2 Ol

High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis of 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework and spatial arrangement.

Based on its structure, the ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the protons of the propan-2-ol backbone, the methoxy (B1213986) group, and the amine and hydroxyl protons. The aromatic protons on the substituted benzene (B151609) ring would likely appear in the range of 6.0-7.5 ppm, with their splitting pattern revealing their relative positions. The protons of the CH2-CH(OH)-CH2 backbone would exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The methoxy protons would probably appear as a sharp singlet around 3.3 ppm. The chemical shifts of the amine (NH2) and hydroxyl (OH) protons can vary and may appear as broad singlets, which can be identified by D2O exchange experiments. docbrown.info

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The aromatic carbons would resonate in the 110-160 ppm region, while the carbons of the propan-2-ol chain and the methoxy group would appear in the upfield region (40-80 ppm).

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H 6.0 - 7.5 Multiplet
CH(OH) 3.8 - 4.2 Multiplet
O-CH2 3.9 - 4.1 Multiplet
N-CH2 2.8 - 3.2 Multiplet
OCH3 ~3.3 Singlet
OH Variable Broad Singlet

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Aromatic C-O 140 - 160
Aromatic C-N 135 - 155
Aromatic C-H 110 - 130
CH(OH) 65 - 75
O-CH2 70 - 80
N-CH2 40 - 50

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Complex Structure Determination

To resolve ambiguities from 1D spectra and to definitively assign all proton and carbon signals, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the CH proton of the propanol (B110389) backbone and the adjacent CH2 protons, helping to trace the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the methoxy group would show a cross-peak with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the O-CH2 protons to the aromatic carbon attached to the phenoxy oxygen, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing information about the molecule's conformation. For example, NOESY could show through-space interactions between the protons of the methoxy group and the protons on the propanol backbone, helping to define the preferred spatial arrangement of the molecule.

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single crystal of this compound would be required for this analysis. The resulting crystal structure would reveal the precise conformation of the propanol chain, the orientation of the aminophenoxy group, and how the molecules pack in the crystal lattice. Hydrogen bonding involving the amino and hydroxyl groups would likely play a significant role in the crystal packing.

Polymorphism and Crystal Engineering of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govkirsoplabs.co.ukresearchgate.net Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability, which is of particular importance in the pharmaceutical industry. nih.govresearchgate.net

As of now, there are no published studies on the polymorphism of this compound. However, given the presence of flexible functional groups capable of forming various hydrogen bonding networks (amine, hydroxyl, ether), it is plausible that this compound could exhibit polymorphism. Crystal engineering studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) to explore the formation of different polymorphs. Each polymorph would then be characterized by X-ray diffraction and other solid-state techniques.

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm the molecular weight and to gain insights into its structure through fragmentation analysis.

Under electron ionization (EI), the molecule would first form a molecular ion [M]⁺•. This ion would then undergo a series of fragmentation reactions. Based on the structure, several key fragmentation pathways can be predicted:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen and nitrogen atoms is a common fragmentation pathway for alcohols and amines. libretexts.orgdocbrown.info For example, cleavage next to the hydroxyl group could lead to fragments corresponding to the loss of a methoxymethyl radical or an aminophenoxymethyl radical.

Cleavage of the ether bond: The C-O bond of the phenoxy ether could cleave, leading to ions corresponding to the aminophenoxy group and the methoxypropanol (B72326) side chain.

Loss of small molecules: The molecular ion could lose stable small molecules like water (from the hydroxyl group) or ammonia (B1221849) (from the amino group).

High-resolution mass spectrometry (HRMS) would be used to determine the exact masses of the fragment ions, which allows for the determination of their elemental compositions.

Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Possible Fragment Structure Fragmentation Pathway
197 [C10H15NO3]⁺• Molecular Ion
180 [C10H12NO2]⁺• Loss of OH
166 [C9H12NO2]⁺ Loss of CH2OH
122 [C6H8NO]⁺ Cleavage of ether bond

Vibrational Spectroscopy (Advanced IR, Raman) for Molecular Fingerprinting and Intermolecular Interaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are excellent for identifying the functional groups present in a molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

O-H and N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ in the IR spectrum would indicate the presence of the hydroxyl and amino groups.

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region for the ether and alcohol C-O bonds. nist.gov

Advanced techniques, such as temperature-dependent IR spectroscopy, could be used to study changes in hydrogen bonding and to detect phase transitions between polymorphs. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR and would be useful for studying the skeletal vibrations of the molecule. chemicalbook.comchemicalbook.com

Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H / N-H stretch 3200 - 3500 (broad) 3200 - 3500 (weak)
Aromatic C-H stretch 3000 - 3100 (sharp) 3000 - 3100 (strong)
Aliphatic C-H stretch 2850 - 3000 (medium) 2850 - 3000 (strong)
Aromatic C=C stretch 1450 - 1600 (strong) 1450 - 1600 (strong)
C-O ether stretch 1200 - 1280 (strong) 1200 - 1280 (medium)

Computational Chemistry and Molecular Modeling Studies of 1 2 Amino Phenoxy 3 Methoxy Propan 2 Ol

Quantum Chemical Calculations of 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations can predict a variety of parameters that are crucial for understanding its reactivity and spectroscopic characteristics.

The electronic character of this compound is dictated by the interplay of its constituent functional groups: the electron-donating amino and methoxy (B1213986) groups, the aromatic phenoxy ring, and the hydroxyl-bearing propanol (B110389) backbone.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized predominantly on the electron-rich aminophenoxy moiety, specifically the amino group and the phenoxy oxygen, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the aromatic ring, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgossila.com For molecules in this class, the HOMO-LUMO gap influences their polarizability and potential for engaging in charge-transfer interactions. nih.gov

Illustrative Data Table: Predicted Frontier Orbital Energies

Parameter Predicted Energy (eV) Description
HOMO Energy -5.0 to -6.0 Energy of the highest occupied molecular orbital.
LUMO Energy -0.5 to -1.5 Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 4.0 to 5.0 Energy difference indicating chemical reactivity.

Note: These values are illustrative and based on typical DFT calculations for similar aromatic amines and ethers. Actual values would require specific calculations for this compound.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.govmdpi.com It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. rsc.orgnih.gov For this compound, the MEP surface would show negative potential (electron-rich regions, typically colored red or yellow) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group. These regions are susceptible to electrophilic attack and are prime sites for hydrogen bond acceptance. Conversely, positive potential (electron-poor regions, typically colored blue) would be observed around the hydrogen atoms of the amino and hydroxyl groups, making them favorable sites for nucleophilic attack and hydrogen bond donation. nih.gov

Computational methods can predict spectroscopic data with a reasonable degree of accuracy, aiding in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for confirming molecular structures. For this compound, predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals. For a similar compound, 1-amino-3-(3-methoxyphenoxy)propan-2-ol, experimental ¹H NMR shows aromatic protons between δ 6.8–7.2 ppm, a methoxy singlet around δ 3.8 ppm, and protons adjacent to the amino and hydroxyl groups in the δ 2.7–3.1 ppm range. The ¹³C NMR for this related molecule displays signals for the methoxy carbon at δ 55–60 ppm and the C-O of the phenoxy linkage at δ 70–75 ppm. It is expected that the predicted spectra for this compound would show similar patterns, with slight variations due to the ortho-positioning of the amino group.

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm)
Aromatic (C₆H₄) 6.7 - 7.3
Methoxy (OCH₃) 3.7 - 3.9
Methine (CH-OH) 3.9 - 4.2
Methylene (CH₂-O) 3.8 - 4.1
Methylene (CH₂-N) 2.8 - 3.2
Amino (NH₂) Variable (depends on solvent)
Hydroxyl (OH) Variable (depends on solvent)

Note: These are estimated ranges based on known spectra of similar compounds. chemicalbook.comchemicalbook.com

Vibrational Frequencies: The prediction of vibrational frequencies through computational methods can help in the assignment of bands in experimental infrared (IR) and Raman spectra. nih.govrsc.orgwisc.eduq-chem.com For this compound, characteristic vibrational modes would include N-H and O-H stretching frequencies, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed in the 2850-2960 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely produce a strong band in the 1200-1270 cm⁻¹ region. For the related compound 1-amino-3-(3-methoxyphenoxy)propan-2-ol, a broad peak around 3350 cm⁻¹ is attributed to -NH₂ and -OH stretches, and a C-O-C stretch from the methoxy group is seen at 1250 cm⁻¹.

Illustrative Data Table: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch 3300 - 3500
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C-O-C Asymmetric Stretch 1200 - 1270
C-N Stretch 1020 - 1250

Note: These are general ranges for the specified functional groups.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of flexible molecules is often intrinsically linked to their conformational preferences. ijpsr.comuq.edu.au this compound possesses several rotatable single bonds, leading to a complex potential energy surface with numerous possible conformers. Conformational analysis aims to identify the low-energy conformations that are most likely to be populated at physiological temperatures.

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov By simulating the motion of atoms under the influence of a given force field, MD can reveal how the molecule explores its conformational space, the timescales of conformational transitions, and its interactions with a solvent environment.

An MD simulation of this compound in an aqueous solution would illustrate how the molecule's conformation adapts to the surrounding water molecules. The simulation would highlight the formation and breaking of hydrogen bonds between the solute's polar groups (amino, hydroxyl, and ether oxygens) and water. This provides a more realistic understanding of the molecule's behavior in a biological context than gas-phase calculations alone.

Theoretical Chemical Interaction Studies

Understanding how a molecule interacts with its biological target is a cornerstone of drug design. Theoretical methods can model these interactions and provide valuable predictive information.

The functional groups of this compound are capable of engaging in a variety of non-covalent interactions, which are fundamental to its potential biological activity. These interactions can be studied theoretically using model systems that represent the binding pockets of receptors or enzymes. cutm.ac.innih.govresearchgate.net

Hydrogen Bonding: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors. The ether and methoxy oxygens can also act as hydrogen bond acceptors. Theoretical models could quantify the strength of hydrogen bonds with model systems containing, for example, carboxylate groups (mimicking aspartate or glutamate (B1630785) residues) or amide groups (mimicking the peptide backbone).

π-Interactions: The aromatic phenoxy ring can participate in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor binding site. It can also engage in cation-π interactions with positively charged residues such as lysine (B10760008) or arginine.

Hydrophobic Interactions: The aromatic ring and the aliphatic portions of the propanolamine (B44665) chain can form favorable hydrophobic interactions with nonpolar regions of a binding pocket.

By calculating the interaction energies and geometries of these non-covalent complexes, it is possible to build a detailed picture of the key intermolecular forces that would govern the binding of this compound to a biological target.

Lack of Publicly Available Research Data for this compound

The inquiry for detailed research findings, including data tables on the computational screening of this specific compound, did not yield any relevant scientific publications. Consequently, it is not possible to provide an article that meets the requested criteria for being "thorough, informative, and scientifically accurate" based on existing, verifiable research.

The generation of scientifically sound content, particularly that which includes detailed data and findings from computational studies, is wholly dependent on the availability of peer-reviewed research. Without such foundational information, the creation of an article as specified in the detailed outline is not feasible. Further research or access to proprietary databases may be required to obtain the necessary information on the computational analysis of this compound.

Reactivity, Reaction Mechanisms, and Degradation Pathways of 1 2 Amino Phenoxy 3 Methoxy Propan 2 Ol Non Biological Context

Chemical Reactivity of Functional Groups within 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol

Primary Aromatic Amine Group: The primary amino group (–NH₂) attached to the benzene (B151609) ring is a nucleophilic center and a base. It can undergo a variety of reactions typical for aromatic amines. chemicalbook.comchemcess.com

Salt Formation: As a base, it readily reacts with acids to form ammonium (B1175870) salts. chemicalbook.com

Acylation and Alkylation: The amine can be acylated by acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. chemicalbook.com

Diazotization: Reaction with nitrous acid (HNO₂), typically generated in situ from NaNO₂ and a strong acid at low temperatures (0–5 °C), would convert the primary aromatic amine into a diazonium salt. scbt.com This intermediate is highly versatile for subsequent substitution reactions. At temperatures above 10°C, it is expected to decompose to form a phenol (B47542), liberating nitrogen gas. scbt.com

Oxidation: Aromatic amines are susceptible to oxidation, which can yield a complex mixture of colored polymeric products. chemcess.com Oxidation of the related 2-aminophenol (B121084) can lead to the formation of 2-aminophenoxazin-3-one. chemcess.comrsc.org

Phenolic Ether Linkage: The molecule contains an aryl-alkyl ether linkage (Ar-O-R). Ethers are generally characterized by their low reactivity and are stable to many bases, oxidizing agents, and reducing agents. chemicalbook.com

Acidic Cleavage: The most significant reaction of ethers is their cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com For an aryl-alkyl ether, this cleavage invariably breaks the alkyl-oxygen bond because the aromatic carbon-oxygen bond is stronger and nucleophilic attack on an sp²-hybridized carbon is difficult. libretexts.org This would yield 2-aminophenol and a halogenated derivative of the 3-methoxy-propan-2-ol side chain. libretexts.org

Secondary Alcohol Group: The secondary hydroxyl (–OH) group on the propanol (B110389) chain is a key site for reactivity.

Oxidation: Secondary alcohols are readily oxidized to ketones. debornchem.commicrokat.gr Common oxidizing agents like chromic acid or potassium permanganate (B83412) would convert the 2-propanol moiety into the corresponding ketone, 1-(2-amino-phenoxy)-3-methoxy-propan-2-one. microkat.gracs.org

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. debornchem.com

Dehydration: Under forcing acidic conditions and heat, alcohols can undergo dehydration to form alkenes. acs.org However, ether cleavage might be a competing reaction under these conditions.

Alkyl Ether Group: The methoxy (B1213986) group (–O–CH₃) within the side chain is a simple alkyl ether, which is generally unreactive under most conditions but can be cleaved by very strong acids at high temperatures. wikipedia.orgnoaa.gov

Below is a table summarizing the expected reactions at each functional group.

Functional GroupReaction TypeReagents/ConditionsExpected Product TypeCitation
Primary Aromatic AmineSalt FormationStrong acids (e.g., HCl, H₂SO₄)Ammonium salt chemicalbook.com
AcylationAcid chlorides, AnhydridesAmide chemicalbook.com
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium salt scbt.com
OxidationOxidizing agents (e.g., FeCl₃, H₂O₂)Quinone-imine, Polymeric structures chemcess.com
Secondary AlcoholOxidationK₂Cr₂O₇/H⁺, KMnO₄Ketone debornchem.comacs.org
EsterificationCarboxylic acid/H⁺Ester debornchem.com
Aryl-Alkyl EtherAcidic CleavageConc. HBr, HI (heat)Phenol and Alkyl Halide libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of Synthetic Transformations Involving this compound

While specific mechanistic studies for the synthesis of this compound are not available in the surveyed literature, a plausible synthetic route can be proposed based on established methods for analogous compounds. A common and efficient method for preparing such aryloxypropanolamines is the reaction of a phenol with epichlorohydrin (B41342), followed by reaction with an amine.

A likely synthetic pathway would start from 2-nitrophenol (B165410) .

Etherification: 2-nitrophenol would first be deprotonated with a base like sodium hydroxide (B78521) (NaOH) to form the sodium 2-nitrophenoxide salt. This nucleophilic phenoxide would then react with 1-chloro-3-methoxy-propan-2-ol or, more likely, an epoxide precursor like 2-(methoxymethyl)oxirane (glycidyl methyl ether). The reaction with the epoxide is an Sₙ2-type ring-opening, where the phenoxide attacks the less sterically hindered carbon of the epoxide ring. This step forms the intermediate, 1-(2-nitro-phenoxy)-3-methoxy-propan-2-ol .

Reduction: The final step would be the reduction of the nitro group (–NO₂) to a primary amine (–NH₂). This is a standard transformation that can be achieved using various reducing agents. Catalytic hydrogenation (e.g., H₂ over a Palladium, Platinum, or Nickel catalyst) or reduction with a metal in acidic solution (e.g., Fe, Sn, or Zn in HCl) would yield the final product, this compound. chemcess.comchemicalbook.com

The mechanism for the key etherification step involves the nucleophilic attack of the phenoxide on the epoxide ring, as detailed below:

Step 1: Deprotonation. 2-nitrophenol is treated with a base (e.g., NaOH) to generate the more nucleophilic 2-nitrophenoxide ion.

Step 2: Nucleophilic Attack. The 2-nitrophenoxide ion attacks one of the carbon atoms of the 2-(methoxymethyl)oxirane ring. This attack follows an Sₙ2 mechanism, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate.

Step 3: Protonation. The alkoxide intermediate is protonated during aqueous workup to yield the secondary alcohol, forming 1-(2-nitro-phenoxy)-3-methoxy-propan-2-ol.

Photochemical and Thermal Degradation Studies of this compound in Controlled Chemical Environments

No specific studies on the photochemical or thermal degradation of this compound have been identified. However, the likely degradation pathways can be predicted by examining the stability of its constituent parts, primarily the aminophenol moiety, which is known to be sensitive to both light and heat. chemicalbook.cominchem.org

Photochemical Degradation: Aromatic amines and phenols are chromophores that can absorb UV radiation, leading to photochemical reactions. nih.gov The aminophenol ring is the most likely site of photodegradation. Upon absorption of UV light, the molecule can be excited to a higher energy state, initiating several degradation pathways:

Photo-oxidation: In the presence of oxygen, the excited molecule can lead to the formation of radical species. This can initiate a cascade of oxidative reactions, potentially forming colored quinone-imine structures and polymeric materials, similar to the auto-oxidation of 2-aminophenol. researchgate.net The process can be accelerated by photosensitizers present in the environment.

C-N and C-O Bond Cleavage: High-energy UV radiation could potentially lead to the homolytic cleavage of the C-N bond of the amine or the C-O bonds of the ether linkages, generating radical intermediates that would lead to a complex mixture of degradation products. The aryl ether bond is generally more robust than the alkyl ether bond.

Thermal Degradation: At elevated temperatures, the compound is expected to decompose. The primary aromatic amine and secondary alcohol are the most likely sites for thermal decomposition.

Oxidation: In the presence of air, thermal oxidation of the aminophenol ring would be a major degradation pathway. inchem.org The amine group itself can act as a radical scavenger to a certain extent but will ultimately be oxidized. capes.gov.br

Decomposition of the Amine: Heating can cause the decomposition of the amine, potentially producing toxic fumes of nitrogen oxides. inchem.org

Dehydration and Ether Cleavage: At very high temperatures, dehydration of the alcohol and cleavage of the ether bonds could occur, breaking the molecule into smaller, more volatile fragments. The thermal stability of the ether linkages is generally high, but they are not inert to high temperatures. atamankimya.com

The table below presents hypothetical degradation data based on studies of analogous compounds.

Degradation ModeConditionLikely Unstable MoietyPotential Primary ProductsCitation (Analogous Systems)
PhotochemicalUV radiation (in air)2-Aminophenol ringQuinone-imines, Phenoxazinones, Polymeric materials nih.govresearchgate.net
ThermalHeating in air (>170 °C)2-Aminophenol ring, Alcohol groupNitrogen oxides, CO, CO₂, Water inchem.org
ThermalHigh heat, inert atmosphereAlcohol and Ether groups2-Aminophenol, Methoxy-propenes atamankimya.comchemicalbook.com

Hydrolytic Stability and Degradation Kinetics in Non-Biological Media for this compound

The hydrolytic stability of this compound is primarily determined by the resilience of its ether linkages to cleavage by water. In general, ethers are chemically stable towards hydrolysis under neutral and basic conditions. masterorganicchemistry.com

Hydrolysis under Acidic Conditions: The aryl-alkyl ether bond is susceptible to cleavage under strongly acidic conditions (acid-catalyzed hydrolysis). libretexts.orgnih.gov The mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Mechanism:

The ether oxygen is protonated by a strong acid (e.g., H₃O⁺).

A nucleophile (e.g., H₂O or the acid's conjugate base like Br⁻) attacks the electrophilic carbon of the alkyl portion of the ether. For this compound, this attack would occur on the carbon adjacent to the phenoxy ring.

The C-O bond is cleaved, resulting in the formation of 2-aminophenol and the protonated 3-methoxy-propan-2-ol, which then deprotonates. The reaction follows an Sₙ2 pathway for primary and secondary alkyl groups, while an Sₙ1 mechanism is possible if a stable carbocation can be formed. libretexts.org

Kinetics: The rate of acid-catalyzed hydrolysis would be dependent on the concentration of both the ether and the acid. The reaction would likely follow pseudo-first-order kinetics if the acid is present in a large excess. The rate constant would be highly pH-dependent, increasing significantly at low pH values. The activation energy for the acid-catalyzed hydrolysis of similar ether linkages, such as in γ-glycidoxypropyltrimethoxysilane, has been estimated, and such reactions are significantly accelerated by temperature. researchgate.net

Hydrolysis under Neutral and Basic Conditions: Under neutral (pH ~7) and alkaline (pH > 7) conditions, the ether linkages are expected to be highly stable. The hydroxide ion (OH⁻) is generally not a strong enough nucleophile to displace the phenoxide or methoxide (B1231860) leaving groups, which are relatively strong bases. Therefore, significant hydrolytic degradation is not expected in neutral or basic aqueous media over moderate time scales and temperatures.

ConditionpH RangeRelative StabilityExpected Rate Law (Conceptual)Primary Cleavage ProductsCitation (Analogous Systems)
Strongly Acidic< 2LowRate = k[Ether][H⁺]2-Aminophenol, 3-Methoxy-propan-2-ol libretexts.orgnih.gov
Neutral~ 7HighNegligible rate- masterorganicchemistry.com
Alkaline> 9HighNegligible rate- masterorganicchemistry.com

Advanced Analytical Methodologies for Detection and Quantification of 1 2 Amino Phenoxy 3 Methoxy Propan 2 Ol Research Applications

Chromatographic Techniques for High-Purity Analysis and Isomer Separation (HPLC, GC, SFC)

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and fine chemicals. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is typically the method of choice.

Research Findings : The analysis of analogous aminopropanol (B1366323) derivatives is commonly performed using reversed-phase columns (e.g., C18). sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov To ensure good peak shape and prevent tailing for the basic amine, an acidic modifier like formic acid or phosphoric acid is often added to the mobile phase to protonate the amino group. sielc.com Detection is typically achieved using a UV detector, with the wavelength set to one of the absorption maxima of the phenoxy chromophore (e.g., ~215-275 nm). researchgate.net Purity analysis is conducted by integrating the peak area of the main compound and any detected impurities.

Interactive Data Table: Illustrative HPLC Method Parameters for Aminophenoxy Propanol (B110389) Analogues Click on the headers to sort the data.

ParameterCondition 1 (Purity Assay)Condition 2 (Impurity Profiling)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.05 M Phosphate (B84403) Buffer, pH 3.0
Mobile Phase B AcetonitrileMethanol
Gradient 20-80% B over 15 min10-90% B over 30 min
Flow Rate 1.0 mL/min0.8 mL/min
Detector UV at 270 nmDiode Array Detector (DAD)
Column Temp. 30 °C35 °C

Gas Chromatography (GC)

Direct GC analysis of this compound is challenging due to its high polarity, low volatility, and thermal lability attributed to the free amino and hydroxyl groups. These functional groups can lead to poor peak shape and on-column degradation. Therefore, derivatization is a common strategy.

Research Findings : For GC analysis of similar polar compounds, derivatization techniques such as silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) are employed to convert the -NH2 and -OH groups into less polar and more volatile trimethylsilyl (B98337) ethers and amines. nih.gov This approach significantly improves chromatographic performance. GC is particularly powerful for separating constitutional isomers, such as the potential impurity 2-(2-Amino-phenoxy)-1-methoxy-propan-1-ol, which may be difficult to resolve by HPLC. The use of a high-resolution capillary column (e.g., HP-5MS) is standard for such separations. nih.gov

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a "green" alternative to normal-phase HPLC, offering fast and efficient separations, particularly for chiral compounds and polar molecules. americanpharmaceuticalreview.com

Research Findings : The analysis of primary amines by SFC often requires the use of additives in the mobile phase to achieve acceptable peak shapes. chromatographyonline.com The mobile phase typically consists of supercritical CO2 and a polar co-solvent, such as methanol. researchgate.net For basic compounds like this compound, a basic additive like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) is frequently added to the co-solvent to block active sites on the stationary phase and prevent peak tailing. chromatographyonline.com SFC is an excellent technique for isomer separation and can be used on both analytical and preparative scales. americanpharmaceuticalreview.comresearchgate.net

Capillary Electrophoresis for High-Resolution Separations of this compound and its Analogues

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and requires minimal sample and solvent volumes. For ionizable compounds like this compound, Capillary Zone Electrophoresis (CZE) is a highly suitable technique.

Research Findings : In CZE, the separation of aromatic amines is typically achieved in acidic buffer systems (pH < 4.5). nih.govscilit.com Under these conditions, the primary amino group of the target molecule becomes protonated, acquiring a positive charge. The separation is based on the differential migration of these cations under the influence of an electric field. The migration order is related to the charge-to-size ratio of the analytes and is influenced by factors such as the pKb of the amino group. nih.gov Optimal separation conditions for similar aromatic amines have been achieved using low pH buffers, such as sodium phosphate or formic acid/ammonium (B1175870) formate (B1220265). nih.govscilit.com Detection limits in the low mg/dm³ range have been reported for related aromatic amines using direct UV detection. researchgate.net

Interactive Data Table: Typical CZE Conditions for Aromatic Amine Separation Click on the headers to sort the data.

ParameterCondition 1Condition 2Reference
Capillary Fused Silica, 50 µm i.d.Fused Silica, 75 µm i.d. nih.govnih.gov
Background Electrolyte 40 mmol/L NaH2PO4 (pH 1.7)16 mM Formic acid/Ammonium formate (pH 4.5) with 60% Methanol nih.govscilit.com
Separation Voltage 20 kV25 kV nih.govscilit.com
Injection Hydrodynamic (50 mbar, 5 s)Hydrodynamic (10 s) nih.govscilit.com
Detection UV at 215 nmMS (Mass Spectrometry) researchgate.netscilit.com

Coupled Techniques (LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Reaction Byproduct Identification

Coupling chromatography with mass spectrometry provides unparalleled sensitivity and specificity, enabling the definitive identification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and quantifying trace-level impurities and characterizing reaction products.

Research Findings : Using an electrospray ionization (ESI) source in positive ion mode, this compound would readily form a protonated molecule [M+H]⁺. Mass spectral data for a closely related compound, 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (B129188) (m/z 225.1365), shows the utility of high-resolution mass spectrometry (e.g., QTOF) for confirming elemental composition. massbank.eu Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of product ions. For the target compound, key fragmentation pathways would likely include the cleavage of the propanol chain, loss of water (-18 Da), and loss of the methoxy (B1213986) group (-31 Da). This fragmentation data is invaluable for structural confirmation and for identifying byproducts from its synthesis, such as unreacted starting materials or products of side reactions.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is highly effective for the analysis of volatile and semi-volatile byproducts, especially after derivatization.

Research Findings : In the synthesis of related alkoxy propanols, byproducts such as isomeric ethers (e.g., 2-methoxy-1-propanol as an isomer of 1-methoxy-2-propanol) are common. google.com GC-MS/MS analysis of a reaction mixture for the synthesis of this compound could identify residual starting materials like 2-aminophenol (B121084) and potential side-products. The mass spectrometer provides definitive identification based on the mass spectrum of each separated peak, which can be compared against spectral libraries.

Electrochemical Methods for Redox Behavior Characterization of this compound

Electrochemical methods can provide insight into the redox properties of this compound, which are dictated by the electroactive aminophenoxy moiety.

Research Findings : The aromatic amine group and the phenol-like ether structure are susceptible to oxidation. rsc.org Techniques such as cyclic voltammetry (CV) can be used to determine the oxidation potential of the compound. Studies on substituted anilines and phenols show that the oxidation potential is highly dependent on the nature and position of substituents on the aromatic ring and the pH of the medium. rsc.org The amino group is generally electron-donating, which facilitates oxidation. The analysis is typically performed using a glassy carbon working electrode. rsc.org Furthermore, electrochemical detectors can be coupled with separation techniques like HPLC or CE to provide highly sensitive detection for electroactive analytes. For instance, capillary electrophoresis with amperometric detection (CZE-AD) has been successfully applied to determine aromatic amines in various samples, with detection limits reaching the nanomolar range. nih.gov The redox characterization of this compound can be useful in understanding its potential role in redox-mediated biological processes or its stability in different chemical environments.

Structure Activity/property Relationship Sar/spr Studies of 1 2 Amino Phenoxy 3 Methoxy Propan 2 Ol Theoretically and Non Biological

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at elucidating the mathematical correlation between the structural features of a series of compounds and their biological activity or physicochemical properties. For analogues of this compound, which belong to the broader class of aryloxypropanolamines, QSAR models have been developed to predict various activities. These models are typically built using a training set of molecules with known activities and then validated with a test set. nih.gov

Topological and Electronic Descriptors in this compound Series

The development of robust QSAR/QSPR models relies on the calculation of molecular descriptors that encode structural information numerically. researchgate.net These descriptors can be broadly categorized into topological and electronic types, among others. nih.gov

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, describing its size, shape, and branching. researchgate.net For a series of compounds analogous to this compound, the following topological descriptors would be of significant interest:

Molecular Connectivity Indices (e.g., Randić Index): These indices reflect the degree of branching in the molecule. Variations in the substitution pattern on the phenoxy ring or modifications to the propanolamine (B44665) side chain would alter these values. nih.gov

Shape Indices (e.g., Kappa Indices): These provide more detailed information about different aspects of molecular shape. researchgate.net

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for intermolecular interactions. Key electronic descriptors for the this compound series include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular reactivity.

Partial Atomic Charges: The distribution of charges on individual atoms, particularly on the nitrogen of the amino group, the oxygen of the hydroxyl and ether groups, and the aromatic ring carbons, is critical for electrostatic interactions.

LogP (Logarithm of the Partition Coefficient): While a physicochemical property, LogP is often used as a descriptor in QSAR studies to represent the lipophilicity of the molecule, which influences its ability to cross biological membranes. sphinxsai.com

The following table illustrates a hypothetical set of descriptors for this compound and a few of its theoretical analogues, showcasing how structural modifications could influence descriptor values.

CompoundStructural ModificationRandić IndexWiener IndexHOMO (eV)LUMO (eV)LogP
This compound -4.87125-5.61.21.5
Analogue 14-Fluoro substitution on phenoxy ring5.01130-5.71.11.8
Analogue 2N-Methylation of the amino group5.25135-5.51.31.9
Analogue 3Replacement of methoxy (B1213986) with ethoxy group5.38140-5.61.22.0

Stereochemical Influences on Chemical Reactivity and Selectivity in this compound Chemistry

The this compound molecule possesses a chiral center at the C2 position of the propanol (B110389) chain. This gives rise to two enantiomers, (R)- and (S)-1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol. The absolute configuration at this stereocenter can have a profound impact on the molecule's chemical reactivity and selectivity, particularly in reactions involving chiral reagents or catalysts.

The differential reactivity of enantiomers is a well-established principle in stereoselective synthesis and catalysis. For instance, in an enzyme-catalyzed reaction, one enantiomer may fit perfectly into the active site, leading to a high reaction rate, while the other enantiomer may bind poorly or not at all. Similarly, in asymmetric synthesis, a chiral catalyst may selectively transform one enantiomer over the other.

In the context of non-biological chemical reactions, the stereochemistry of the propan-2-ol moiety can direct the outcome of reactions at adjacent functional groups. For example, an intramolecular cyclization reaction could proceed with different rates and yield different products for the (R)- and (S)-enantiomers due to the different spatial arrangements of the reacting groups.

The following table outlines potential differences in reactivity for the enantiomers of this compound in hypothetical stereoselective reactions.

Reaction Type(R)-Enantiomer(S)-Enantiomer
Enzyme-Catalyzed Acetylation High ConversionLow Conversion
Asymmetric Epoxidation of the Aromatic Ring Predominant formation of one diastereomerPredominant formation of the other diastereomer
Intramolecular Ring Closure Faster reaction rate, specific product isomerSlower reaction rate, different product isomer

Conformational Effects on Intermolecular Interactions Involving this compound

The three-dimensional conformation of this compound is flexible due to several rotatable single bonds. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding. nih.gov

A significant intramolecular hydrogen bond can be expected between the hydroxyl group and the nitrogen of the amino group, or the oxygen of the ether linkage. nih.gov This can lead to a relatively rigid, folded conformation. nih.gov The specific preferred conformation will influence which functional groups are exposed and available for intermolecular interactions.

For example, a conformation where the amino group is involved in an intramolecular hydrogen bond may be less likely to act as a hydrogen bond donor in an intermolecular interaction. Conversely, a more extended conformation would expose both the amino and hydroxyl groups for intermolecular hydrogen bonding with other molecules.

The nature of these intermolecular interactions is critical for understanding the physical properties of the compound, such as its melting point, boiling point, and solubility. Strong intermolecular hydrogen bonding will lead to a higher melting and boiling point. The ability to form hydrogen bonds with solvent molecules will determine its solubility in protic solvents.

The table below summarizes the potential impact of different conformations on the intermolecular interactions of this compound.

ConformationKey Intramolecular InteractionExposed Functional Groups for Intermolecular H-BondingExpected Physical Property Influence
Folded OH···N or OH···O-etherMethoxy group, aromatic ringLower solubility in polar solvents, potential for π-stacking
Extended MinimalAmino group (NH2), Hydroxyl group (OH)Higher melting/boiling point, better solubility in protic solvents
Intermediate Partial intramolecular H-bondingA mix of exposed groupsIntermediate properties

Role of 1 2 Amino Phenoxy 3 Methoxy Propan 2 Ol As a Chemical Intermediate or Precursor in Advanced Synthesis

1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol as a Building Block for Complex Molecules

The strategic importance of this compound in organic synthesis lies in its capacity to act as a versatile building block. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. illinois.edu The functional groups present in this compound—an amino group, a hydroxyl group, and a phenoxy moiety—allow for a variety of chemical transformations, making it a valuable precursor for a diverse range of target molecules.

The amino and hydroxyl groups are particularly significant as they are key functionalities in 1,3-amino alcohols. These motifs are precursors to a wide array of nitrogen- and oxygen-containing heterocyclic compounds, many of which are of great biological and pharmaceutical importance. researchgate.net The presence of these groups allows for cyclization reactions to form various ring systems. For instance, the amino group can react with carbonyl compounds to form imines, which can then undergo intramolecular cyclization with the hydroxyl group to yield heterocyclic structures such as oxazines. researchgate.net

Research on analogous compounds, such as 1-(4-aminophenoxy)-3-(alkyl)propane-2-ols, has demonstrated their utility as building blocks for creating membranogenic compounds, highlighting the synthetic potential of this class of molecules. researchgate.net The ortho-disposition of the amino and ether functionalities on the phenyl ring of this compound offers unique possibilities for the synthesis of specific isomers of benzoxazines and other fused heterocyclic systems. The synthesis of various phenoxypropan-2-ols with different heterocyclic substituents has been achieved through the condensation of 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols, further underscoring the versatility of the propan-2-ol scaffold. researchgate.net

The general synthetic utility of 1,3-amino alcohols and their phenol (B47542) analogs has been extensively reviewed, showcasing their conversion into a vast array of four- to eight-membered heterocyclic rings in just one or two synthetic steps. researchgate.net This body of research strongly supports the potential of this compound as a key intermediate for generating molecular diversity in drug discovery and materials science.

Interactive Data Table: Synthetic Transformations of Related Amino Alcohols

Below is a summary of typical reactions that analogous amino alcohol building blocks undergo, suggesting the synthetic potential of this compound.

Reactant Functional GroupReagent TypeProduct ClassPotential Application
Amino GroupAldehydes/KetonesImines/EnaminesPrecursors for heterocycles
Hydroxyl GroupAcyl Halides/AnhydridesEstersProdrug synthesis
Amino & Hydroxyl GroupsPhosgene/EquivalentsCyclic CarbamatesBioactive heterocycles
Amino & Hydroxyl GroupsDicarbonyl CompoundsFused HeterocyclesMedicinal chemistry scaffolds

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors. nih.gov

While specific literature on the participation of this compound in MCRs is not yet prevalent, its structure is ideally suited for such transformations. The primary amino group can readily participate in well-known MCRs, such as the Ugi or Passerini reactions, when combined with an aldehyde or ketone, an isocyanide, and a carboxylic acid. The presence of the hydroxyl group offers further possibilities for post-MCR modifications or for participation in different types of MCRs.

For example, the catalytic asymmetric Mannich reaction is a powerful three-component method for synthesizing chiral nitrogen-containing compounds. uni-pannon.hu Given its constituent functional groups, this compound could potentially act as the amine component in a Mannich-type reaction with an aldehyde and a carbon nucleophile. The synthesis of various heterocyclic compounds, such as pyranopyrimidines, has been successfully achieved through multicomponent approaches, demonstrating the power of this strategy in generating structural diversity. bohrium.com The development of MCRs involving phosphines, arynes, and aldehydes to create a range of stable pentacovalent phosphoranes further illustrates the broad scope of MCRs. rsc.org

The potential for this compound to be used in diversity-oriented synthesis via MCRs is significant. frontiersin.org By systematically varying the other components in a hypothetical MCR, a library of complex molecules based on the this compound scaffold could be rapidly assembled. This approach is highly valuable in the search for new therapeutic agents and functional materials.

Green Synthesis Applications Utilizing this compound as a Precursor

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of precursors like this compound in green synthetic routes is an area of growing interest.

One of the key principles of green chemistry is the maximization of atom economy, which is inherently addressed by the use of multicomponent reactions as discussed in the previous section. nih.gov By combining multiple reactants in a single step, MCRs minimize waste and reduce the number of purification steps required, leading to more environmentally benign synthetic processes. nih.gov The potential for this compound to participate in MCRs therefore aligns well with the goals of green chemistry.

Furthermore, the development of catalytic methods for the synthesis of and with 1,3-amino alcohols is a key area of green chemistry research. researchgate.net The use of catalysts, particularly those that are recyclable and operate under mild conditions, can significantly reduce the environmental impact of chemical synthesis. For instance, the synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, a key intermediate for Tamsulosin, has been achieved via a Friedel-Crafts reaction with no racemization, showcasing an efficient and stereoselective green process. google.com

The synthesis of other important pharmaceutical intermediates, such as optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol for Duloxetine, also highlights the move towards more efficient and greener synthetic routes. google.com While direct examples for this compound are still emerging, the broader trends in the synthesis of related amino alcohols point towards an increasing focus on sustainable methodologies. This includes the use of biocatalysis, such as with immobilized yeast, for stereoselective reductions, which can offer a green alternative to traditional chemical reagents. researchgate.net The application of such green principles to the synthesis and subsequent transformations of this compound holds considerable promise for future sustainable chemical manufacturing.

Emerging Research Paradigms and Interdisciplinary Approaches in 1 2 Amino Phenoxy 3 Methoxy Propan 2 Ol Studies

Integration of Artificial Intelligence and Machine Learning in 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical and pharmaceutical research. google.com For a molecule like this compound, these computational tools offer unprecedented opportunities to accelerate discovery and optimization processes.

Researchers are leveraging AI to predict the physicochemical properties and potential biological activities of this compound and its virtual derivatives. By training ML models on large datasets of known molecules, it is possible to generate predictions for properties such as solubility, toxicity, and binding affinity to various biological targets. This in silico screening allows for the rapid identification of the most promising candidates for synthesis and experimental testing, significantly reducing the time and cost associated with traditional drug discovery. epo.org

Generative AI models are also being employed to design novel derivatives of this compound with optimized properties. diva-portal.org These models can explore vast chemical spaces to propose new molecular structures that are likely to exhibit desired characteristics, such as enhanced efficacy or improved metabolic stability. diva-portal.org

Below is an illustrative data table showcasing the type of predictive data that can be generated using AI/ML models for virtual derivatives of this compound.

Table 1: AI-Predicted Properties of Virtual this compound Derivatives

Derivative ID Predicted Binding Affinity (pIC50) Predicted Aqueous Solubility (logS) Predicted Lipophilicity (logP)
AMP-001 7.8 -2.5 2.1
AMP-002 8.2 -3.1 2.9
AMP-003 7.5 -2.2 1.8
AMP-004 8.5 -3.5 3.2
AMP-005 7.9 -2.8 2.5

This table is for illustrative purposes to demonstrate the application of AI in chemical research.

Automated Synthesis and High-Throughput Experimentation for this compound Derivatives

The synthesis of libraries of this compound derivatives is being significantly accelerated through the use of automated synthesis platforms and high-throughput experimentation (HTE). These technologies enable the rapid production and evaluation of a multitude of compounds, facilitating the exploration of structure-activity relationships (SAR).

Automated synthesis systems can perform a series of chemical reactions in a programmed and parallel manner, allowing for the efficient creation of a diverse set of molecules based on the this compound scaffold. nih.gov For instance, the primary amino group can be readily functionalized with a variety of acyl chlorides or sulfonyl chlorides, while the secondary alcohol can undergo esterification or etherification to generate a wide array of derivatives.

Once synthesized, these compound libraries are subjected to high-throughput screening (HTS) to assess their biological activity. nih.gov HTS platforms can test thousands of compounds per day against a specific biological target, providing a wealth of data that can be used to identify lead compounds and refine AI/ML models. upenn.edu

The following table illustrates a potential high-throughput screening campaign for a library of this compound derivatives against a hypothetical enzyme target.

Table 2: Illustrative High-Throughput Screening Data for a this compound Derivative Library

Compound ID Concentration (µM) Percent Inhibition of Target Enzyme
AMPD-001 10 12.5
AMPD-002 10 85.3
AMPD-003 10 45.7
AMPD-004 10 5.2
AMPD-005 10 92.1

This table is for illustrative purposes to demonstrate the application of HTS in chemical research.

Advanced Materials Science Applications (e.g., Supramolecular Structures) Involving this compound

The unique combination of functional groups in this compound makes it an attractive building block for the construction of advanced materials, particularly in the realm of supramolecular chemistry. The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (ether and methoxy (B1213986) oxygens), along with the aromatic ring capable of π-π stacking, allows for the formation of well-defined, self-assembled nanostructures. mdpi.com

Researchers are exploring the ability of this compound and its derivatives to form supramolecular gels, liquid crystals, and other organized assemblies. These materials have potential applications in areas such as drug delivery, tissue engineering, and sensing. The chirality of the 1,2-propan-2-ol backbone can also be exploited to create chiral materials with unique optical or catalytic properties. diva-portal.orgnih.gov

The modification of the phenoxy and amino groups can be used to tune the self-assembly behavior and the properties of the resulting materials. For example, the introduction of long alkyl chains can enhance the amphiphilicity of the molecule, leading to the formation of micelles or vesicles in aqueous media. mdpi.com

The table below outlines potential supramolecular structures that could be formed from derivatives of this compound and their potential applications.

Table 3: Potential Supramolecular Assemblies of this compound Derivatives

Derivative Modification Resulting Supramolecular Structure Potential Application
Acylation with a long-chain fatty acid Vesicles / Micelles Drug Encapsulation and Delivery
Introduction of a second aromatic moiety π-stacked Nanofibers Conductive Biomaterials
Polymerization via the amino group Cross-linked Hydrogel Tissue Scaffolding
Coordination with metal ions Metal-Organic Framework (MOF) Gas Storage and Catalysis

This table is for illustrative purposes to demonstrate potential applications in materials science.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol, and how can purity be optimized?

Methodology :

  • Stepwise Nucleophilic Substitution : React 2-aminophenol with epichlorohydrin under basic conditions (e.g., NaHCO₃) to form the epoxide intermediate. Follow this with methoxylation using methanol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to introduce the methoxy group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or byproducts .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodology :

  • Spectroscopic Analysis :
    • NMR : ¹H NMR (DMSO-d6) to confirm aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.3 ppm), and hydroxyl/amine protons (broad signals at δ 2.5–5.0 ppm). ¹³C NMR to verify ether (C-O) and methoxy (OCH₃) carbons .
    • Mass Spectrometry : High-resolution MS (ESI+) to validate molecular ion [M+H]⁺ and fragmentation patterns.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures (TGA for weight loss profiles) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodology :

  • Hazard Mitigation : Based on structurally related compounds (e.g., GHS Category 4 oral toxicity and Category 2 skin/eye irritation), use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation via solvent-wet handling .
  • Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, test DMF vs. THF solvents at 60–80°C to optimize nucleophilic substitution efficiency .
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

Q. How should conflicting toxicity data from different studies be resolved?

Methodology :

  • Comparative Assays : Perform parallel in vitro assays (e.g., MTT for cytotoxicity on HepG2 cells) and compare with literature data for analogs like 1-Butoxy-2-propanol (LD₅₀ ~2000 mg/kg in rodents). Address discrepancies by standardizing test protocols (e.g., OECD Guidelines 423) .
  • Computational Modeling : Use QSAR models (e.g., ECOSAR) to predict acute toxicity and cross-validate with experimental results .

Q. What interdisciplinary applications can be explored for this compound beyond synthetic chemistry?

Methodology :

  • Drug Discovery : Screen for β-adrenergic receptor modulation using radioligand binding assays (e.g., ³H-CGP-12177). Compare with structurally related compounds like propranolol derivatives .
  • Material Science : Evaluate its potential as a monomer for polyether synthesis via ring-opening polymerization (e.g., using Sn(Oct)₂ catalyst). Characterize polymer thermal stability (DSC) and mechanical properties (tensile testing) .

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